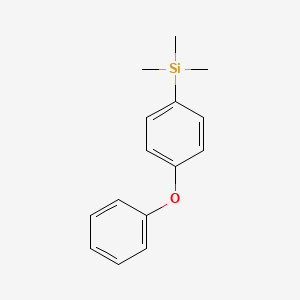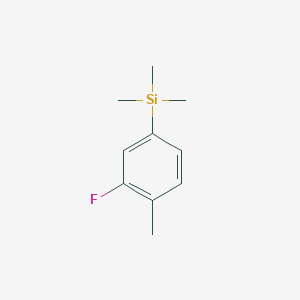
1-(Trimethylsilyl)-4-tert-butylbenzene
Übersicht
Beschreibung
1-(Trimethylsilyl)-4-tert-butylbenzene is a useful research compound. Its molecular formula is C13H22Si and its molecular weight is 206.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Trimethylsilyl)-4-tert-butylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trimethylsilyl)-4-tert-butylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Halogen-metal exchange : A study by Bettinger and Filthaus (2007) demonstrated the use of 1-(Trimethylsilyl)-4-tert-butylbenzene in the high-yield synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dibromobenzene. This process involved tert-butyllithium and trimethylsilyltriflate at very low temperatures, enabling a sequence of bromine-lithium exchange and subsequent derivatization reactions (Bettinger & Filthaus, 2007).
Chemical Shifts in NMR Spectroscopy : Sakurai and Ohtsuru (1968) investigated the chemical shifts of methyl protons in compounds like 1-(Trimethylsilyl)-4-tert-butylbenzene. They found that electron-releasing groups increased shielding of methyl protons, whereas electron-withdrawing groups decreased this shielding. This study contributes to the understanding of NMR spectroscopy in organometallic chemistry (Sakurai & Ohtsuru, 1968).
Dimetalation in Organic Synthesis : Baston et al. (2001) explored the dimetalation of spiny arenes like 1-(Trimethylsilyl)-4-tert-butylbenzene. Their study demonstrated that dimetalation occurs only under specific conditions, providing insight into the complex reactions involved in organic synthesis (Baston, Maggi, Friedrich, & Schlosser, 2001).
Low Dielectric Constant and High Organosolubility in Polyimides : Chern and Tsai (2008) synthesized new polyimides using 1-(Trimethylsilyl)-4-tert-butylbenzene. These polyimides displayed low dielectric constants and high organosolubility, indicating potential applications in electronic materials (Chern & Tsai, 2008).
Photolysis in Organic Chemistry : Lynch et al. (1969) studied the photolysis of isomeric compounds including 1-(Trimethylsilyl)-4-tert-butylbenzene. The findings contribute to the understanding of photochemical processes in organic compounds (Lynch, Preston, Sleight, & Sutcliffe, 1969).
Cobalt-Catalyzed Diels-Alder Reaction : Möckel and Hilt (2015) used 1-(Trimethylsilyl)-4-tert-butylbenzene in a cobalt-catalyzed Diels-Alder reaction. This reaction is significant for the synthesis of iodobenzene derivatives, showcasing the compound's utility in complex organic synthesis (Möckel & Hilt, 2015).
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22Si/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMURULNJPSDLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trimethylsilyl)-4-tert-butylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



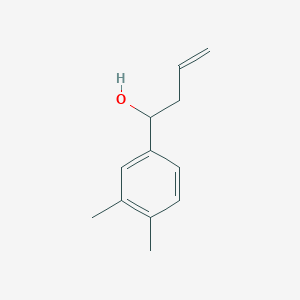
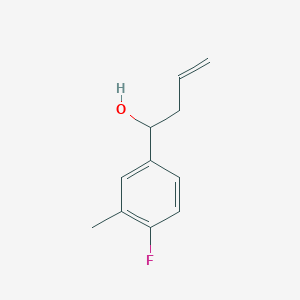
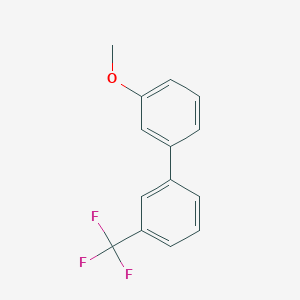
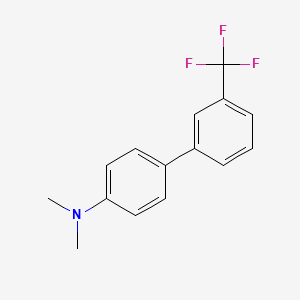
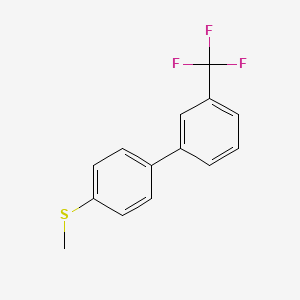

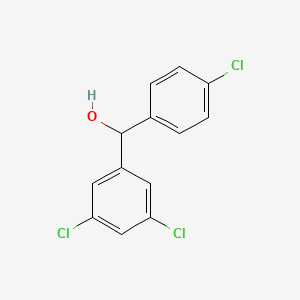

![4'-Butyl-[1,1'-biphenyl]-3-thiol](/img/structure/B7779608.png)
![4'-Propyl-[1,1'-biphenyl]-3-thiol](/img/structure/B7779610.png)

